

Comparative Analysis of 1,3,4-Oxadiazin-6-one Derivatives in Preclinical Research

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Compound of Interest

Compound Name: 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Cat. No.: B079474

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A new class of heterocyclic compounds, 1,3,4-oxadiazin-6-one derivatives, is emerging as a promising scaffold in drug discovery, with initial studies highlighting their potential as anticancer agents. This guide provides a comparative analysis of various synthesized 1,3,4-oxadiazin-6-one derivatives, summarizing their biological activities and the experimental protocols used for their evaluation. The focus of this guide is to present the current preclinical data on these compounds, offering a resource for researchers and professionals in the field of drug development.

Anticancer Activity of 2-Aryl-4H-1,3,4-oxadiazin-5(6H)-one Derivatives

Recent research has focused on the synthesis and anticancer evaluation of a series of 2-aryl-4H-1,3,4-oxadiazin-5(6H)-ones. These compounds have been investigated for their ability to inhibit the growth of cancer cells, with a particular focus on their effects on the insulin-like growth factor 1 receptor (IGF-1R) and Src signaling pathways, which are often dysregulated in cancer.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a selection of 2-aryl-4H-1,3,4-oxadiazin-5(6H)-one derivatives against the H1299 non-small cell lung cancer cell line. The

data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of the cancer cell growth.

Compound ID	R Group (at C2-Aryl)	IC ₅₀ (μM) on H1299 cells
3a	H	> 20
3b	4-OCH ₃	10.8
3c (LL-2003)	4-Cl	6.2
3d	4-F	12.5
3e	4-CF ₃	> 20
3f	3,4-diCl	8.9
3g	3,4,5-triOCH ₃	> 20
3h	2,4-diCl	11.2

Data extracted from a study on novel C6-substituted 1,3,4-oxadiazinones as potential anti-cancer agents.

From the presented data, compound 3c (LL-2003), with a 4-chloro substitution on the C2-aryl ring, demonstrated the most potent anticancer activity against the H1299 cell line, with an IC₅₀ value of 6.2 μM.

Experimental Protocols

The evaluation of the anticancer activity of the 1,3,4-oxadiazin-6-one derivatives was primarily conducted using the MTT assay.

MTT Assay for Cell Viability

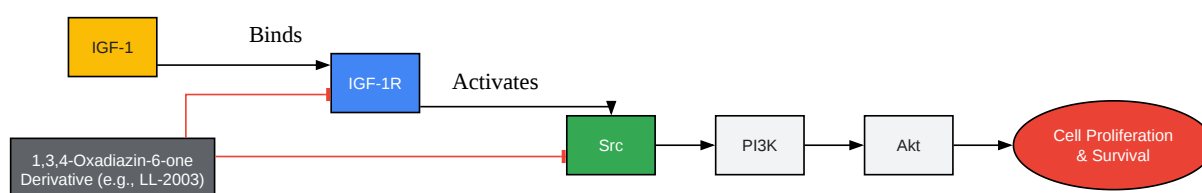
Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Procedure:

- **Cell Seeding:** Cancer cells (e.g., H1299) are seeded into 96-well plates at a density of 5×10^3 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the 1,3,4-oxadiazin-6-one derivatives for 72 hours. A vehicle control (usually DMSO) is also included.
- **MTT Addition:** After the incubation period, 20 μ L of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
- **Incubation:** The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The medium is then removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

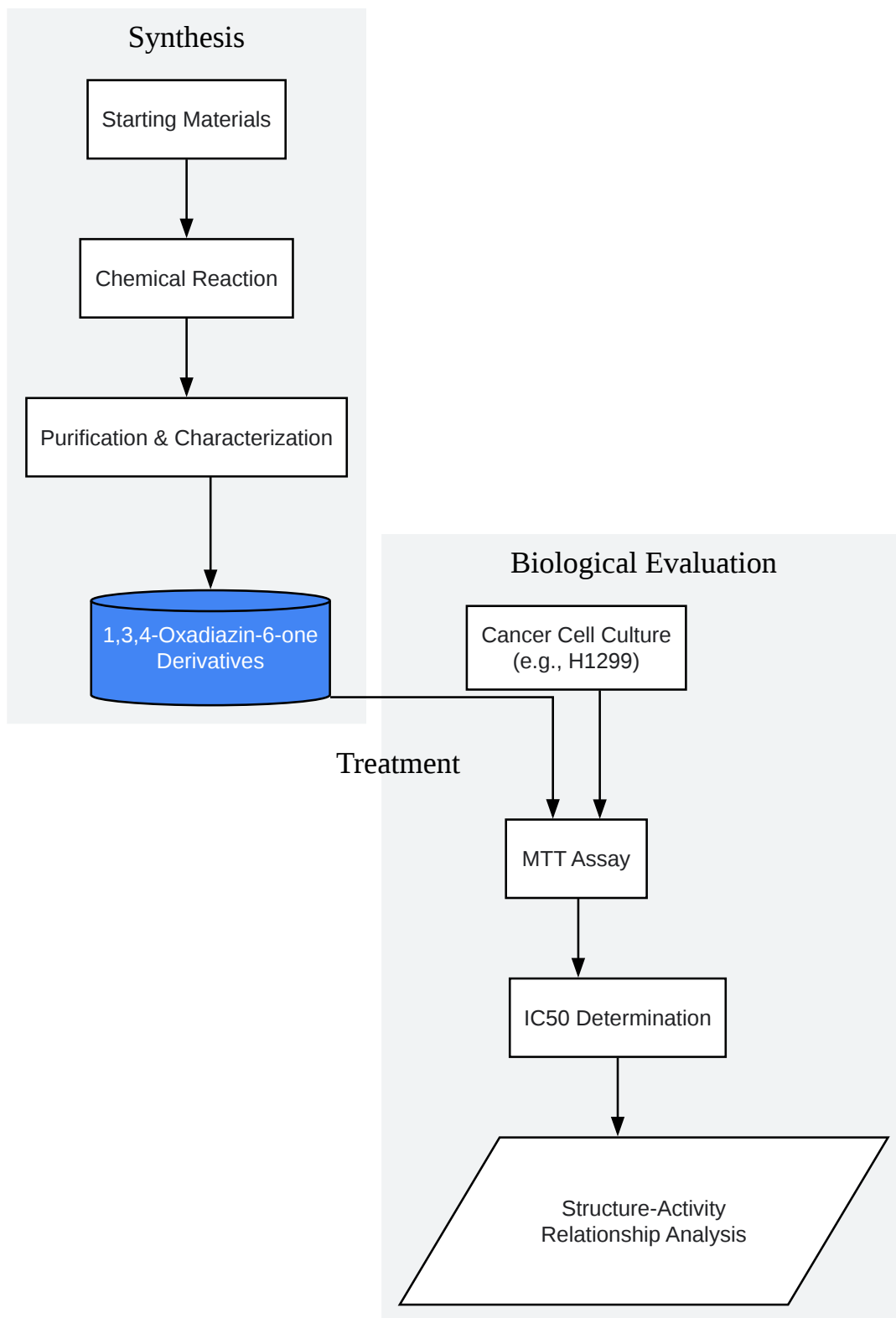
Signaling Pathway and Experimental Workflow

The anticancer mechanism of these 1,3,4-oxadiazin-6-one derivatives is believed to involve the inhibition of the IGF-1R/Src signaling pathway. The following diagrams illustrate this proposed pathway and the general workflow of the synthesis and evaluation process.



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Caption: Proposed IGF-1R/Src signaling pathway inhibited by 1,3,4-oxadiazin-6-one derivatives.



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Caption: General workflow for the synthesis and anticancer evaluation of 1,3,4-oxadiazin-6-one derivatives.

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